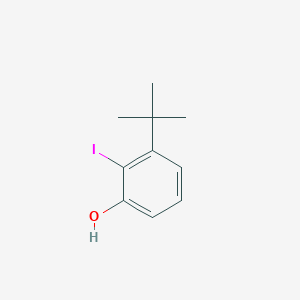

3-Tert-butyl-2-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13IO |

|---|---|

Molecular Weight |

276.11 g/mol |

IUPAC Name |

3-tert-butyl-2-iodophenol |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 |

InChI Key |

CNLDOKYRKDGSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Physical and Chemical Properties of 3 Tert Butyl 2 Iodophenol

A comprehensive understanding of a compound's physical and chemical properties is essential for its effective application in synthesis. While detailed experimental data for 3-tert-butyl-2-iodophenol is not extensively reported in publicly available literature, some key properties can be compiled from chemical supplier databases.

Table 1:

| Property | Value |

| CAS Number | 1243450-24-9 |

| Molecular Formula | C₁₀H₁₃IO |

| Molecular Weight | 276.11 g/mol |

| Physical State | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| pKa | Not specified |

This table is based on available data and will be updated as more information becomes available.

Synthesis of 3 Tert Butyl 2 Iodophenol

General Strategies for the Iodination of Phenols

Several methods exist for the iodination of phenols. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. For instance, the use of trifluoroacetic acid as a catalyst with NIS has been shown to be effective for the iodination of various substituted phenols.

Synthetic Approaches to this compound

While a specific, detailed experimental procedure for the synthesis of this compound is not readily found in peer-reviewed journals, a plausible synthetic route would involve the direct ortho-iodination of 3-tert-butylphenol. This would likely require a method that can overcome the steric hindrance of the tert-butyl group and favor iodination at the more activated ortho position to the hydroxyl group. One potential approach could be the use of a bulky iodinating agent or a directed metalation-iodination strategy.

Reactivity and Synthetic Applications

Role in Carbon-Carbon Bond Forming Reactions

2-Iodophenols are valuable precursors for the synthesis of various heterocyclic compounds, most notably benzofurans. Palladium-catalyzed reactions, such as the Sonogashira coupling, are commonly employed.

A general and efficient one-pot method for the synthesis of 2,3-disubstituted benzofurans involves the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization reaction with an aryl iodide. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov Given this precedent, this compound could be a key starting material for the synthesis of 3-tert-butyl-2,3-disubstituted benzofurans, where the tert-butyl group would introduce significant steric bulk at the 3-position of the benzofuran (B130515) core.

Substituted dibenzofurans are another important class of heterocyclic compounds with applications in medicinal chemistry. One synthetic route to dibenzofurans involves the palladium-catalyzed intramolecular C-H activation of ortho-iododiaryl ethers. organic-chemistry.org this compound could be used to synthesize the necessary ortho-iododiaryl ether precursor, which upon cyclization would yield a dibenzofuran (B1670420) with a tert-butyl group at the 3-position.

Participation in Carbon-Heteroatom Bond Forming Reactions

The carbon-iodine bond of this compound can also be functionalized to form bonds with heteroatoms such as oxygen, nitrogen, and sulfur. Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are powerful tools for these transformations. The steric hindrance from the adjacent tert-butyl group could influence the efficiency and selectivity of these coupling reactions. For instance, sterically hindered aryl iodides have been shown to provide high regioselectivity in certain palladium-catalyzed coupling reactions. iastate.edu

Research Findings and Data Tables

While specific research focused solely on 3-tert-butyl-2-iodophenol is limited, the reactivity of related 2-iodophenols provides a strong indication of its potential synthetic utility. The following table summarizes representative palladium-catalyzed reactions of 2-iodophenols, which could likely be adapted for this compound.

Table 2: Representative Reactions of 2-Iodophenols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Iodophenol (B132878) | Terminal Alkyne, Aryl Iodide | Pd catalyst, Microwave | 2,3-Disubstituted Benzofuran (B130515) nih.gov |

| o-Iododiaryl ether | - | Pd/C, Ligand-free | Dibenzofuran (B1670420) organic-chemistry.org |

| 2-Iodophenol | Amine | Pd catalyst, Base | N-Aryl Phenol (B47542) |

| 2-Iodophenol | Thiol | Pd catalyst, Base | S-Aryl Phenol |

This table illustrates the general reactivity of the 2-iodophenol scaffold.

Conclusion

Retrosynthetic Analysis and Key Precursor Design for Iodophenols

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.orgscitepress.org For this compound, the analysis begins by identifying the key bond disconnections that lead to logical and synthetically feasible starting materials. The primary disconnections involve the carbon-iodine (C-I) and the carbon-tert-butyl (C-C) bonds.

The most logical retrosynthetic approach for this compound would involve two main pathways:

Pathway A: Iodination of a tert-butylphenol precursor. This involves the disconnection of the C-I bond, leading to 3-tert-butylphenol (B181075) as the key precursor. This precursor would then be subjected to a regioselective iodination reaction.

Pathway B: Tert-butylation of an iodophenol precursor. This pathway involves disconnecting the C-C bond of the tert-butyl group, suggesting 2-iodophenol (B132878) as the key precursor. This would then require a regioselective tert-butylation reaction.

Between these two pathways, Pathway A is generally more synthetically viable due to the directing effects of the hydroxyl and tert-butyl groups in the subsequent iodination step. The bulky tert-butyl group at the 3-position can sterically hinder the adjacent positions, potentially favoring iodination at the less hindered 2-position.

Direct Halogenation Approaches for Aromatic Iodination

Direct iodination of aromatic compounds is a fundamental transformation in organic synthesis. For the synthesis of this compound from 3-tert-butylphenol, controlling the regioselectivity of the iodination is paramount.

Regioselective Iodination of Substituted Phenols

The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. In 3-tert-butylphenol, the positions ortho (2- and 4-) and para (6-) to the hydroxyl group are activated. However, the bulky tert-butyl group at the 3-position introduces significant steric hindrance, which plays a crucial role in determining the site of iodination. stackexchange.com

The steric bulk of the tert-butyl group is likely to disfavor electrophilic attack at the 4-position, which is ortho to the tert-butyl group. Consequently, iodination is expected to occur preferentially at the 2-position, which is ortho to the hydroxyl group but less sterically encumbered than the 4-position. The 6-position, being para to the hydroxyl group, is also a potential site for iodination, but the combined electronic and steric effects often lead to a mixture of products. Therefore, careful selection of iodinating reagents and reaction conditions is necessary to achieve high regioselectivity for the desired 2-iodo isomer.

Several studies have investigated the regioselective iodination of substituted phenols, highlighting the influence of substituents and reaction conditions on the product distribution. nih.govscielo.brchemrxiv.org For instance, the iodination of phenols with electron-donating groups generally proceeds under mild conditions to afford ortho- and para-iodinated products. scielo.br

Reagent Selection for Controlled Iodination (e.g., Iodine or Iodine-based Reagents)

A variety of reagents can be employed for the direct iodination of aromatic compounds, each with its own reactivity and selectivity profile. The choice of reagent is critical for controlling the outcome of the iodination of 3-tert-butylphenol. researchgate.nettcichemicals.com

Commonly used iodinating agents include:

Molecular Iodine (I₂): Often used in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid to generate a more electrophilic iodine species. scielo.brcommonorganicchemistry.com Reactions with I₂ can sometimes lead to mixtures of mono-, di-, and even tri-iodinated products, requiring careful control of stoichiometry and reaction time.

N-Iodosuccinimide (NIS): A milder and more selective iodinating agent compared to molecular iodine. commonorganicchemistry.comacs.org It is often used in the presence of an acid catalyst. nih.gov

Iodine Monochloride (ICl): A highly reactive iodinating agent that can lead to rapid iodination. Its high reactivity can sometimes result in a lack of selectivity.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable and effective iodinating reagent that can provide high yields and regioselectivity. tcichemicals.com

Hypervalent Iodine Reagents: Reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or phenyliodine diacetate (PIDA) can be used for iodination, often exhibiting unique reactivity and selectivity patterns. nih.govyoutube.com

The selection of the appropriate reagent and the optimization of reaction conditions (solvent, temperature, and catalysts) are crucial for maximizing the yield of this compound while minimizing the formation of undesired isomers.

| Iodinating Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Iodine (I₂) / Oxidizing Agent | Often requires an oxidizing agent like H₂O₂ or HNO₃. | Readily available and inexpensive. | Can lead to over-iodination and lack of selectivity. |

| N-Iodosuccinimide (NIS) | Often used with an acid catalyst (e.g., TFA). | Milder, more selective, and easier to handle than I₂. | Can be more expensive than I₂. |

| Iodine Monochloride (ICl) | Highly reactive, often used at low temperatures. | Very reactive, leading to fast conversions. | Can be non-selective and difficult to handle. |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | A stable solid, often used in the presence of an acid. | Good reactivity and selectivity. | Byproducts can sometimes complicate purification. |

Alkylation and Arylation Strategies for Incorporating the Tert-Butyl Group

The introduction of a tert-butyl group onto a phenolic ring is typically achieved through Friedel-Crafts alkylation or related reactions.

Friedel-Crafts Type Alkylation on Phenolic Substrates

The Friedel-Crafts alkylation of phenols with a tert-butylating agent, such as tert-butyl alcohol, isobutylene, or tert-butyl chloride, is a common method for introducing the bulky alkyl group. researchgate.netacs.org The reaction is typically catalyzed by a Brønsted or Lewis acid. researchgate.netnih.govchemrxiv.org

The hydroxyl group of the phenol directs the incoming electrophile (the tert-butyl carbocation) to the ortho and para positions. In the case of synthesizing 3-tert-butylphenol from phenol, direct Friedel-Crafts alkylation would lead to a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and potentially di- and tri-substituted products, making it an inefficient route to the desired meta-substituted isomer. wikipedia.org Therefore, for the synthesis of this compound, the tert-butylation step would ideally be performed on a precursor where the desired regiochemistry can be controlled, or an alternative strategy would be required.

However, if we consider the alternative retrosynthetic pathway (Pathway B), the Friedel-Crafts alkylation of 2-iodophenol would be the key step. The iodine atom is a deactivating group but an ortho-, para-director. The hydroxyl group is a strong activating and ortho-, para-director. The combined directing effects would likely favor tert-butylation at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 4) and one of the ortho positions (position 6) would be the most likely sites of alkylation. Introducing the tert-butyl group at the 3-position would be challenging via a direct Friedel-Crafts reaction on 2-iodophenol.

Steric Considerations in Tert-Butyl Group Introduction

The bulky nature of the tert-butyl group significantly influences the regioselectivity of its introduction onto an aromatic ring. stackexchange.comstackexchange.comscientificupdate.com In Friedel-Crafts alkylation, the large steric demand of the tert-butyl carbocation generally favors substitution at the less hindered positions.

For phenolic substrates, while electronic effects favor ortho and para substitution, steric hindrance from the hydroxyl group and other substituents can direct the bulky tert-butyl group to the para position. In some cases, with appropriate catalysts and conditions, ortho-alkylation can be achieved. However, achieving meta-substitution, as required for the direct synthesis of 3-tert-butylphenol, is generally not feasible through direct Friedel-Crafts alkylation of phenol.

The significant steric hindrance provided by the tert-butyl group can also be advantageous in subsequent reactions. For instance, in the iodination of 3-tert-butylphenol, the steric bulk of the tert-butyl group at the 3-position can effectively block the adjacent 4-position, thereby enhancing the selectivity for iodination at the 2-position.

| Alkylation Method | Alkylating Agent | Catalyst | Key Considerations |

| Friedel-Crafts Alkylation | tert-Butyl alcohol, isobutylene, tert-butyl chloride | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) | Prone to polysubstitution; regioselectivity is a major challenge for meta-substitution. |

| Catalytic Tert-butylation | tert-Butyl alcohol | Zeolites, ionic liquids, solid acids | Can offer improved selectivity and recyclability of the catalyst. |

Q & A

Q. What are the optimal synthetic routes for 3-Tert-butyl-2-iodophenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be optimized using methodologies adapted from analogous tert-butylphenol derivatives. For example, tert-butyl cyanoacetate intermediates (e.g., in ) highlight the importance of catalyst selection (e.g., paratoluenesulfonic acid) and reaction parameters (temperature, time, and molar ratios). A decarboxylation step under acidic conditions may enhance yield, as demonstrated in similar phenolic compound syntheses. Key considerations include:

- Feed ratio : A 1:1.2 molar ratio of precursor to iodinating agent.

- Temperature : Maintaining 80–100°C to avoid side reactions.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluent.

Contradictions in yield between studies often arise from impurities in starting materials or incomplete iodination, necessitating rigorous analytical validation .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H NMR : Peaks for tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (downfield shifts due to iodine’s electron-withdrawing effect).

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 290 (C₁₀H₁₃IO).

Discrepancies in spectral data, such as unexpected splitting in NMR, may indicate residual solvents or regioisomeric impurities, requiring repeated recrystallization or HPLC purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data for structurally related compounds (e.g., 3-(4-(Tert-butyl)phenyl)-2-methylpropanal in ) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : In amber glass vials under inert atmosphere (N₂ or Ar) at 4°C to prevent iodine loss or degradation.

Toxicity screening (e.g., in vitro cytogenicity assays per OECD guidelines) is advised for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Data inconsistencies often stem from variations in experimental design, such as:

- Cell Line Specificity : Use standardized cell lines (e.g., CHO-K1) and replicate assays ≥3 times.

- Compound Solubility : Employ DMSO stocks with concentrations ≤0.1% to avoid solvent toxicity.

- Control Benchmarks : Compare against known phenolic antioxidants (e.g., BHT) to contextualize activity.

A 2022 in vitro cytogenicity study () emphasized GLP compliance and OECD Test Guideline 473 for chromosomal aberration assays, which can serve as a model for harmonizing methodologies .

Q. What strategies enable the use of this compound as a pharmaceutical intermediate?

- Methodological Answer : The compound’s iodine moiety allows for further functionalization, such as:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl scaffolds.

- Radiolabeling : Exchange of iodine-127 with iodine-125 for tracer studies.

A 2019 study on tert-butyl carbonate derivatives () demonstrated selective deprotection under mild acidic conditions, preserving the phenolic core for subsequent reactions. Yield optimization tables from analogous syntheses () should guide stoichiometric adjustments .

Q. What mechanistic insights can be gained from studying this compound’s antioxidant activity?

- Methodological Answer : Mechanistic studies require:

- Electron Paramagnetic Resonance (EPR) : Detect radical scavenging via DPPH or ABTS assays.

- Computational Modeling : DFT calculations to map H-atom transfer (HAT) or single-electron transfer (SET) pathways.

Contradictions in activity mechanisms (e.g., HAT vs. SET dominance) may arise from solvent polarity or pH, necessitating pH-controlled experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.